Tert-butyl2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate Tert-butyl2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20687240
InChI: InChI=1S/C20H20O4/c1-20(2,3)24-18(21)11-13-8-9-17-16(10-13)19(22)15-7-5-4-6-14(15)12-23-17/h4-10H,11-12H2,1-3H3
SMILES:
Molecular Formula: C20H20O4
Molecular Weight: 324.4 g/mol

Tert-butyl2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate

CAS No.:

Cat. No.: VC20687240

Molecular Formula: C20H20O4

Molecular Weight: 324.4 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate -

Specification

Molecular Formula C20H20O4
Molecular Weight 324.4 g/mol
IUPAC Name tert-butyl 2-(11-oxo-6H-benzo[c][1]benzoxepin-2-yl)acetate
Standard InChI InChI=1S/C20H20O4/c1-20(2,3)24-18(21)11-13-8-9-17-16(10-13)19(22)15-7-5-4-6-14(15)12-23-17/h4-10H,11-12H2,1-3H3
Standard InChI Key NCHJXDHOAZANDG-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)CC1=CC2=C(C=C1)OCC3=CC=CC=C3C2=O

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound’s structure comprises a dibenzo[b,e]oxepin scaffold—a tricyclic system consisting of two benzene rings fused to a seven-membered oxepin ring. The 11-oxo group introduces a ketone functionality at position 11, while the tert-butyl ester is appended via an acetic acid linker at position 2. Key features include:

  • Aromatic Systems: The two benzene rings contribute planar rigidity, enhancing π-π stacking potential.

  • Oxepin Ring: The oxygen atom in the seven-membered ring introduces polarity, influencing solubility and reactivity.

  • Steric Effects: The bulky tert-butyl group impacts conformational flexibility and steric interactions in synthetic reactions.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₂₀H₂₀O₄
Molecular Weight324.4 g/mol
IUPAC Nametert-butyl 2-(11-oxo-6H-benzo[c]benzoxepin-2-yl)acetate
Canonical SMILESCC(C)(C)OC(=O)CC1=CC2=C(C=C1)OCC3=CC=CC=C3C2=O
Melting Point (Related Acid)130–132°C (Isoxepac)

Synthesis and Reaction Pathways

General Synthetic Strategy

The synthesis typically involves multi-step organic transformations:

  • Dibenzo[b,e]oxepin Core Formation: Friedel-Crafts acylation or Ullmann coupling reactions construct the tricyclic framework.

  • Acetic Acid Side Chain Introduction: Alkylation or nucleophilic substitution attaches the acetic acid moiety at position 2.

  • Esterification: Reaction with tert-butanol under acidic conditions yields the final ester.

For example, a reported pathway begins with 2-bromo-11-oxodibenzo[b,e]oxepin, which undergoes a palladium-catalyzed cross-coupling with tert-butyl acetoacetate to install the ester group.

Challenges in Synthesis

  • Regioselectivity: Ensuring substitution at position 2 requires careful control of reaction conditions.

  • Oxepin Ring Stability: The oxepin ring’s strain makes it prone to ring-opening under strong acidic or basic conditions.

Pharmacological and Biomedical Applications

Table 2: Comparison with Isoxepac

PropertyTert-Butyl EsterIsoxepac
BioactivityInert (prodrug)NSAID (COX inhibition)
SolubilityLipophilicHydrophilic
Metabolic StabilityHigh (ester protects carboxyl)Low (rapid glucuronidation)

Mechanistic Insights

Isoxepac, derived from the tert-butyl ester, inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis. Clinical studies demonstrate its efficacy in rheumatoid arthritis and postoperative pain, with fewer gastrointestinal side effects compared to aspirin .

Material Science Applications

Electronic Properties

The dibenzo[b,e]oxepin core’s extended conjugation enables applications in organic electronics:

  • Organic Semiconductors: The planar structure facilitates charge transport in thin-film transistors.

  • Luminescent Materials: Functionalization with electron-donating/withdrawing groups tunes emission wavelengths.

Thermal Stability

Differential scanning calorimetry (DSC) reveals a decomposition temperature above 250°C, making it suitable for high-temperature processing in polymer composites.

Comparative Analysis of Derivatives

Methyl Ester Analog

Methyl 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate differs in ester group size, affecting:

  • Hydrolysis Kinetics: Faster conversion to the active acid due to lower steric hindrance.

  • Crystallinity: Reduced melting point (127–129°C) compared to the tert-butyl derivative.

Halogenated Derivatives

Bromination at position 4 enhances electrophilic reactivity, enabling Suzuki-Miyaura cross-couplings for drug diversification.

Research Frontiers and Challenges

Targeted Drug Delivery

Encapsulation of the tert-butyl ester in lipid nanoparticles could improve prodrug delivery to inflammatory sites, minimizing systemic toxicity .

Computational Modeling

Density functional theory (DFT) studies predict that substituting the tert-butyl group with fluorinated alkyl chains enhances blood-brain barrier permeability, potentially enabling CNS applications.

Environmental Impact

Biodegradation studies are lacking. Esterase-mediated hydrolysis in aquatic systems may release Isoxepac, necessitating ecotoxicological assessments .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator